molecular formula C14H11FN4O B11177864 4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B11177864
M. Wt: 270.26 g/mol
InChI Key: HVXJVDAYPFWZRD-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a fluorine atom at the para position of the benzamide group and a pyrazolopyridine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is unique due to the presence of the fluorine atom and the methyl group, which can enhance its binding affinity and selectivity for specific molecular targets. These structural features contribute to its potential as a therapeutic agent with distinct pharmacological properties .

Properties

Molecular Formula

C14H11FN4O

Molecular Weight

270.26 g/mol

IUPAC Name

4-fluoro-N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C14H11FN4O/c1-19-13-11(3-2-8-16-13)12(18-19)17-14(20)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,18,20)

InChI Key

HVXJVDAYPFWZRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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